Cas no 56-75-7 (Chloramphenicol)

Chloramphenicol 化学的及び物理的性質
名前と識別子
-
- chloroamphenicol
- chloramphenicol
- 2,2-dichloro-n-[2-hydroxy-1-(hydroxymethyl)-2-(4-nitrophenyl)ethyl]acetamide
- d-(-)-threo-2,2-dichloro-n-[beta-hydroxy-alpha-(hydroxy-methyl)-p-nitrophenethyl]acetamide
- chloromycetin
- (R,R)-Chloramphenicol
- Chloramphenicol (Chloromycetin)
- CHLORAMPHENICOL(P)
- ISOPROPYLMAGNESIUM CHLORIDE LITHIUM CHL&
- (-)-Chloramphenicol
- 2,2-dichloro-N-[(1R,2R)-1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl]acetamide
- 2,2-dichloro-N-[(1R,2R)-2-hydroxy-1-(hydroxymethyl)-2-(4-nitrophenyl)ethyl]acetamide
- Ambofen
- amphemycin
- CAF
- Catilan
- Chlomin
- chloramfenicol
- comycetin
- D-(?)-threo-1-p-nitrophenyl-2-dichloracetamido-1,3-propanediol
- Enicol
- i337a
- Mychel
- u-6062
- D-(-)-threo-2-Dichloroacetamido-1-(4-nitrophenyl)-1,3-propanediol
- 2,2-Dichloro-N-[(1R,2R)-1,3-dihydroxy-1-(4-nitrophenyl)-2-propyl]acetamide
- comycetin。
- Chlornitromycin
- Levomycetin
- Levomicetina
- Halomycetin
- Globenicol
- Chlorocid
- Chlorocol
- Chloramex
- Alficetyn
- Oleomycetin
- Detreomycin
- Fenicol
- Leukomycin
- Laevomycetinum
- Enteromycetin
- D-Chloramphenicol
- Chloramfilin
- Amphenicol
- Sificetina
- Juvamycetin
- Cloramicol
- Chloramficin
- Aquamycetin
- Stanomycetin
- Levomitsetin
- Dextromycetin
- Novophenicol
- Intramycetin
- Mediamycetine
- Detreomycine
- Chloronitrin
- Micochlorine
- Ciplamycetin
- Ophthochlor
- Kemicetina
- Isophenicol
- C
- dl-chloramphenicol
- Chloramphenicol
-
- MDL: MFCD00078159
- インチ: 1S/C11H12Cl2N2O5/c12-10(13)11(18)14-8(5-16)9(17)6-1-3-7(4-2-6)15(19)20/h1-4,8-10,16-17H,5H2,(H,14,18)/t8-,9-/m1/s1
- InChIKey: WIIZWVCIJKGZOK-RKDXNWHRSA-N
- ほほえんだ: ClC([H])(C(N([H])[C@]([H])(C([H])([H])O[H])[C@@]([H])(C1C([H])=C([H])C(=C([H])C=1[H])[N+](=O)[O-])O[H])=O)Cl
- BRN: 2225532
計算された属性
- せいみつぶんしりょう: 322.01200
- どういたいしつりょう: 322.012327
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 5
- 重原子数: 20
- 回転可能化学結合数: 5
- 複雑さ: 342
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 2
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 115
- 互変異性体の数: 2
- ひょうめんでんか: 0
- 疎水性パラメータ計算基準値(XlogP): 1.1
じっけんとくせい
- 色と性状: Powder
- 密度みつど: 1.6682 (rough estimate)
- ゆうかいてん: 149.0 to 153.0 deg-C
- ふってん: 644.9±55.0 °C at 760 mmHg
- フラッシュポイント: 14 °C
- 屈折率: 20 ° (C=5, EtOH)
- ようかいど: absolute ethanol: soluble5-20mg/mL (as a stock solution)
- すいようせい: 2.5 g/L (25 º C)
- PSA: 115.38000
- LogP: 1.82310
- ひせんこうど: 19.5 º (c=6, EtOH)
- マーカー: 2077
- ようかいせい: 水(2.5 mg/ml、25℃)に微溶解し、プロピレングリコール(150.8 mg/ml)に微溶解し、メタノール、エタノール、ブタノール、酢酸エチル、アセトンに溶けやすく、エーテル、ベンゼン、石油エーテル、植物油に溶けない。
- じょうきあつ: 0.0±2.0 mmHg at 25°C
Chloramphenicol セキュリティ情報
-
記号:
- ヒント:あぶない
- シグナルワード:Danger
- 危害声明: H350
- 警告文: P201,P308+P313
- 危険物輸送番号:2811
- WGKドイツ:3
- 危険カテゴリコード: R45
- セキュリティの説明: S53-S45
- 規制条件コード:Q類(糖、アルカロイド、抗生物質、ホルモン)
- 福カードFコード:3-10
- RTECS番号:AB6825000
-
危険物標識:
- TSCA:Yes
- ちょぞうじょうけん:Powder -20°C 3 years 4°C 2 years *The compound is unstable in solutions, freshly prepared is recommended.
- 包装グループ:Ⅲ
- セキュリティ用語:S45;S53
- リスク用語:R45
- 危険レベル:9
Chloramphenicol 税関データ
- 税関コード:2941400000
- 税関データ:
中国税関コード:
2941400000
Chloramphenicol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI YUAN YE Biotechnology Co., Ltd. | B24216-500mg |
Chloramphenicol |
56-75-7 | ,HPLC≥98% | 500mg |
¥150.00 | 2022-01-07 | |
ChemScence | CS-2207-500mg |
Chloramphenicol |
56-75-7 | 99.82% | 500mg |
$50.0 | 2022-04-27 | |
ChemScence | CS-2207-1g |
Chloramphenicol |
56-75-7 | 99.82% | 1g |
$60.0 | 2022-04-27 | |
NAN JING HUA XUE SHI JI GU FEN Co., Ltd. | C0710699451-5g |
Chloramphenicol |
56-75-7 | 98% | 5g |
¥ 51.1 | 2024-07-19 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci14612-50mg |
Chloramphenicol |
56-75-7 | 98% | 50mg |
¥617.00 | 2023-09-09 | |
abcr | AB125782-100 g |
Chloramphenicol, 98%; . |
56-75-7 | 98% | 100 g |
€128.60 | 2023-07-20 | |
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R001823-100g |
Chloramphenicol |
56-75-7 | 98% | 100g |
¥334 | 2023-07-11 | |
Apollo Scientific | BIC0113-500g |
Chloramphenicol |
56-75-7 | >99% | 500g |
£520.00 | 2025-02-19 | |
TRC | C325030-1g |
Chloramphenicol |
56-75-7 | 1g |
$ 80.00 | 2023-09-08 | ||
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R097152-250g |
Chloramphenicol |
56-75-7 | 250g |
¥641 | 2023-07-11 |
Chloramphenicol サプライヤー
Chloramphenicol 関連文献
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Yingdi Zhu,Natalia Gasilova,Milica Jovi?,Liang Qiao,Baohong Liu,Lysiane Tissières Lovey,Horst Pick,Hubert H. Girault Chem. Sci. 2018 9 2212
-
Ming-Hui Wang,Jiun-An Gu,Veerappan Mani,Yung-Chao Wu,Yu-Jen Lin,Yu-Ming Chia,Sheng-Tung Huang RSC Adv. 2014 4 64112
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Ana I. Ramos,Teresa M. Braga,Patrícia Silva,José A. Fernandes,Paulo Ribeiro-Claro,Maria de Fátima Silva Lopes,Filipe A. Almeida Paz,Susana S. Braga CrystEngComm 2013 15 2822
-
Wenli Tian,Lingyu Gao,Yazhou Zhao,Wenjun Peng,Zhongzhou Chen Anal. Methods 2013 5 1283
-
Kai Zhao,Jie Zhao,Chengjiao Wu,Shengwen Zhang,Ziwei Deng,Xiaoxi Hu,Mingli Chen,Bo Peng RSC Adv. 2015 5 69543
-
Fei Ding,Wei Peng,Yu-Kui Peng,Yu-Ting Jiang Mol. BioSyst. 2014 10 2509
-
Ana I. Ramos,Teresa M. Braga,Patrícia Silva,José A. Fernandes,Paulo Ribeiro-Claro,Maria de Fátima Silva Lopes,Filipe A. Almeida Paz,Susana S. Braga CrystEngComm 2013 15 2822
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8. On-site solid phase extraction and HPLC determination of chloramphenicol in surface water and sewageSheng Liu,Xian-Zheng Wu,Zi-Hui Gao,Fang Jiao Anal. Methods 2013 5 1150
-
Rimzhim Gupta,Jayant M. Modak,Giridhar Madras Nanoscale Adv. 2019 1 3992
-
Prabuddha Bhattacharya,Monisha Singha,Kalyan Senapati,Suman Saha,Sudipa Mandal,Santi M. Mandal,Ananta K. Ghosh,Amit Basak RSC Adv. 2018 8 18016
Chloramphenicolに関する追加情報
Chloramphenicol (CAS No. 56-75-7): A Comprehensive Overview of Its Properties, Applications, and Market Trends
Chloramphenicol (CAS No. 56-75-7) is a broad-spectrum antibiotic that has been widely used in both human and veterinary medicine. This compound, known chemically as 2,2-dichloro-N-[(1R,2R)-1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl]acetamide, was first isolated from Streptomyces venezuelae in 1947. Its unique structure and mechanism of action have made it a subject of continuous research interest in the pharmaceutical industry.
The antibacterial properties of Chloramphenicol stem from its ability to inhibit protein synthesis in bacteria by binding to the 50S subunit of the ribosome. This action makes it effective against a wide range of Gram-positive and Gram-negative bacteria, including Salmonella typhi, Haemophilus influenzae, and certain anaerobic organisms. However, due to potential side effects such as bone marrow suppression, its use in human medicine has become more restricted in recent years.
In current pharmaceutical applications, Chloramphenicol eye drops remain one of the most common formulations, particularly for treating bacterial conjunctivitis. The ophthalmic use of Chloramphenicol continues to be important in clinical practice, especially in regions where antibiotic resistance patterns favor its efficacy. Researchers are also investigating modified derivatives of Chloramphenicol palmitate and Chloramphenicol succinate to improve its safety profile while maintaining antimicrobial activity.
The global market for Chloramphenicol and its derivatives shows interesting trends. While human therapeutic use has declined in Western countries due to safety concerns, it remains an important antibiotic in veterinary medicine, particularly for treating aquaculture diseases in shrimp and fish farming. The compound's stability and effectiveness against waterborne pathogens make it valuable in these applications, though regulatory restrictions vary by region.
Recent scientific studies have focused on Chloramphenicol resistance mechanisms, particularly the role of cat genes (chloramphenicol acetyltransferase) in bacterial resistance. Understanding these mechanisms is crucial for developing new strategies to combat antibiotic resistance. Some researchers are exploring the potential of Chloramphenicol nanoparticles for targeted drug delivery, which could potentially reduce systemic side effects while maintaining therapeutic efficacy.
From a chemical perspective, Chloramphenicol synthesis involves several interesting steps, including the formation of its characteristic dichloroacetyl group and the stereospecific introduction of its nitrobenzene moiety. The compound's crystalline structure of Chloramphenicol has been extensively studied, revealing important details about its molecular conformation and interactions. These structural insights contribute to ongoing efforts in structure-activity relationship (SAR) studies of Chloramphenicol analogs.
Quality control of Chloramphenicol pharmaceutical preparations requires precise analytical methods. Modern techniques such as HPLC analysis of Chloramphenicol and mass spectrometry of Chloramphenicol have become standard in pharmaceutical quality assurance. These methods are essential for detecting impurities and ensuring the stability of Chloramphenicol formulations under various storage conditions.
Environmental concerns related to Chloramphenicol residues have led to increased monitoring in food products, particularly in aquaculture. Detection methods for Chloramphenicol in food samples have become more sensitive, with ELISA tests and LC-MS/MS methods now capable of detecting trace amounts. This is particularly important for international trade, as many countries have established strict maximum residue limits (MRLs) for Chloramphenicol in food products.
In the research community, there's growing interest in Chloramphenicol's potential anticancer properties. Some studies suggest that at specific concentrations, Chloramphenicol may exhibit selective toxicity toward certain cancer cells. While this research is preliminary, it opens new avenues for investigating the repurposing of Chloramphenicol in oncology applications.
The future of Chloramphenicol research appears to be moving in several directions: improving its safety profile through formulation technology, exploring novel applications beyond antimicrobial use, and developing more sensitive detection methods for regulatory compliance. As antibiotic resistance continues to be a global health challenge, understanding and potentially modifying classic antibiotics like Chloramphenicol remains an important area of pharmaceutical science.
From a regulatory standpoint, the legal status of Chloramphenicol varies significantly across different regions and applications. While some countries have restricted its use in food-producing animals, others maintain specific approved indications under controlled conditions. This regulatory landscape continues to evolve as new safety data emerges and alternative antibiotics become available.
In conclusion, Chloramphenicol (CAS 56-75-7) represents a fascinating case study in antibiotic development, use, and regulation. Its historical significance, continued utility in specific medical applications, and ongoing research into novel uses ensure that this molecule remains relevant in modern pharmaceutical science. The balance between its demonstrated efficacy and recognized safety concerns continues to shape its role in global healthcare and agriculture.

